REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:14])=[C:4]([NH:10]C(=O)C)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9]>Cl.CCO>[NH2:10][C:4]1[CH:5]=[CH:6][C:7]([C:8]#[N:9])=[C:2]([Cl:1])[C:3]=1[CH3:14] |f:1.2|
|
Name
|
|
Quantity
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25 g
|
Type
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reactant
|
Smiles
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ClC=1C(=C(C=CC1C#N)NC(C)=O)C
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Name
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HCl EtOH
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Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
Cl.CCO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The EtOH was concentrated
|
Type
|
ADDITION
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Details
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ethyl acetate was added to the residue
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Type
|
ADDITION
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Details
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the aqueous layer was neutralized with addition of saturated NaHCO3 solution
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude aniline which
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |